Aluminium silicide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

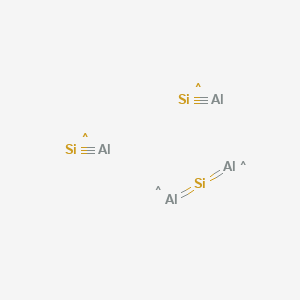

Aluminium silicide (AlSi) is a compound that is widely used in the field of material science due to its remarkable properties. It is a binary compound of aluminium and silicon and is often used as a semiconductor material in electronic devices. Aluminium silicide is also used as a reducing agent in metallurgy and as a catalyst in chemical reactions. In

Wissenschaftliche Forschungsanwendungen

1. Semiconductor and Electronics Industry

Aluminium silicide (AlSi) has notable applications in the semiconductor and electronics industries. For instance, Ashtikar & Sharma (1995) explored the reaction between hydrogenated amorphous silicon and aluminum, observing the formation of aluminum silicide even at room temperature. This study highlighted the potential of AlSi in Schottky diodes, a type of semiconductor device. The research indicated that subsequent annealing led to the coexistence of various orientations of aluminum silicide, impacting the electrical properties of these devices (Ashtikar & Sharma, 1995).

2. High-Temperature Applications and Materials Science

Aluminum-containing heat-resistant silicides are significant in industries that operate at high temperatures. Sundberg et al. (2004) investigated aluminium containing silicides and their performance in various atmospheres, including vacuum. Their study concluded that materials like molybdenum aluminosilicide (Kanthal Super ER) could operate in air up to 1575 °C, showcasing their potential for applications in power plants, automotive, and chemical industries (Sundberg et al., 2004).

3. Optoelectronic Applications

Dalapati et al. (2015) reported on the growth of alpha-phase aluminum alloyed iron silicide on silicon substrates at 600 °C. They found that incorporating aluminum into the silicide films reduced the transition temperature of α-phase FeSi2, making it suitable for optoelectronic applications. The study emphasized the potential of aluminum silicide in renewable energy and electronic applications (Dalapati et al., 2015).

4. Metallization in Thin Film Transistors

Duy et al. (2010) investigated aluminum metallized source/drain thin film transistors using a self-aligned fabrication process. This study highlighted how aluminum, despite not forming a metal silicide with silicon, can enhance the conductivity of source and drain electrodes in thin film transistors. Such advancements are crucial for the development of high-performance silicon integrated circuits (Duy et al., 2010).

Zukünftige Richtungen

- G. J. van Gurp, J. L. C. Daams, A. van Oostrom, L. J. M. Augustus, Y. Tamminga. “Aluminum‐silicide reactions. I. Diffusion, compound formation, and microstructure.” Journal of Applied Physics, 50, 6915–6922 (1979)

- R. Rosenberg, M. J. Sullivan, J. K. Howard. “Thin Films‐Interdiffusion and Reactions.” In Thin Films‐Interdiffusion and Reactions, edited by J. M. Poate, K. N. Tu, and J. W. Mayer (Wiley, New York, 1978), p. 25

- M. Hansen. Constitution of Binary Alloys. McGraw‐Hill, New York, 1958

- H. Grinolds and G. Y. Robinson. “Auger electron spectroscopy.” J. Vac. Sci. Technol., 14, 75 (1977)

Eigenschaften

InChI |

InChI=1S/4Al.3Si |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKTZODAHLMBGLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al4Si3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648873 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aluminium silicide | |

CAS RN |

106698-75-3 |

Source

|

| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)